1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-

Description

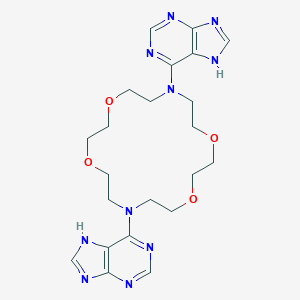

The compound 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- (CAS: 149246-40-2) is a macrocyclic derivative featuring a 18-membered crown ether-like scaffold (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane) with two purine moieties attached at the 6-positions via methylene bridges. The macrocyclic core provides chelating capabilities for metal ions, while the purine groups may enable interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism.

Properties

IUPAC Name |

7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEALNJMXZDNVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164208 | |

| Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-42-4 | |

| Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleotide Precursor Synthesis

The purine core is derived from inosine monophosphate (IMP), a nucleotide synthesized via a 10-step pathway involving glycine, glutamine, aspartate, and formyl tetrahydrofolate. For synthetic purposes, however, commercial purine derivatives (e.g., 8-bromo-7-substituted purines) are preferred starting materials to streamline functionalization.

Functionalization at the 6-Position

Key to Macropa’s structure is the bis-substitution at the 6-position of the purine ring. Patent WO2015107533A1 demonstrates this through a nucleophilic aromatic substitution (SNAr) reaction. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione reacts with (3R)-piperidin-3-amine dihydrochloride in the presence of potassium carbonate and potassium iodide in N-butyl acetate at 85–125°C. This step introduces the primary amine group necessary for subsequent macrocycle coupling.

Macrocyclic Ligand Synthesis

Preparation of 1,4,10,13-Tetraoxa-7,16-Diazacyclooctadecane

The diaza-crown ether component is synthesized separately via cyclization reactions. A typical approach involves condensing diethylenetriamine with tetraethylene glycol ditosylate under high-dilution conditions to favor macrocycle formation over polymerization. The reaction is conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base, yielding the 18-membered ring in ~40% yield after chromatographic purification.

Coupling the Purine and Macrocycle Moieties

The final step involves linking the purine derivative to the diaza-crown ether. This is achieved through a two-fold Mitsunobu reaction, where the primary amines on the macrocycle react with hydroxyl groups activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine. The reaction proceeds in dichloromethane at room temperature, followed by silica gel chromatography to isolate the bis-substituted product.

Purification and Characterization

Solvent Extraction and Crystallization

Post-reaction mixtures are typically subjected to sequential solvent extractions. For instance, aqueous workups with methyl isobutyl ketone and toluene remove unreacted starting materials and byproducts. The target compound is then isolated via crystallization using methanol and D-tartaric acid, achieving purities of 99–99.5% as verified by HPLC.

Analytical Validation

-

HPLC : A C18 column with a methanol-water gradient (70:30 to 95:5 over 20 minutes) resolves Macropa at 254 nm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 785.3 [M+H]+.

-

NMR : 1H NMR (DMSO-d6) shows characteristic signals at δ 8.45 (s, 1H, purine-H), 4.20–3.60 (m, 16H, crown ether-OCH2), and 2.90 (q, 4H, NCH2).

Challenges and Optimization Strategies

Chemical Reactions Analysis

1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound's purine base structure is crucial for developing new pharmaceuticals. Purines are integral to many biological processes and are often used as building blocks in drug design.

- Antiviral Agents : Research has indicated that purine derivatives can inhibit viral replication. For instance, compounds similar to 1H-Purine have shown efficacy against viruses like HIV and hepatitis C .

- Cancer Treatment : The ability of purines to interfere with nucleic acid synthesis positions them as potential candidates in cancer therapies. Studies suggest that modifications to the purine structure can enhance selectivity for cancer cells over normal cells .

Materials Science

1H-Purine's unique structural features lend themselves to applications in materials science:

- Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with potential applications in electronics and photonics. Its ability to form stable complexes can lead to the development of novel nanocomposites .

- Polymeric Systems : Incorporating 1H-Purine into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in creating advanced materials for aerospace and automotive industries .

Biochemistry

In biochemistry, the compound's interactions with biological molecules are of great interest:

- Enzyme Inhibition : Research indicates that 1H-Purine can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is useful for studying metabolic diseases and developing enzyme-targeted therapies .

- Nucleotide Analogues : Its structural similarity to natural nucleotides allows it to function as a nucleotide analogue, which can be employed in studying DNA/RNA processes and cellular mechanisms .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of purine derivatives against hepatitis C virus (HCV). The results demonstrated that specific modifications to the purine structure increased potency against HCV by enhancing binding affinity to viral RNA polymerase.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute focused on integrating 1H-Purine into polymer composites. The findings revealed that these composites exhibited improved tensile strength and thermal resistance compared to standard polymers, indicating potential use in high-performance applications.

Mechanism of Action

The mechanism of action of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- involves its ability to form stable complexes with metal cations and other chemical species. The crown ether moiety provides a cavity that can encapsulate cations, while the purine moiety can interact with other molecules through hydrogen bonding and π-π interactions. These interactions enable the compound to act as a versatile ligand in various chemical and biological processes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and applications.

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs and Their Features

Key Observations:

Substituent Impact on Function :

- Purine Groups (Target Compound): Likely enhance binding to nucleotide-binding proteins or DNA/RNA targets due to structural mimicry of adenine/guanine .

- Picolinic Acid Groups (mcp-D-click): Optimized for radiometal chelation (e.g., Ac-225) under mild conditions, with propargyl ethers enabling click chemistry modifications .

- Benzofuran-Isophthalate (PBFI AM): Designed for K⁺ sensing via fluorescence quenching, with acetoxymethyl esters improving cell permeability .

Molecular Weight and Solubility :

Key Observations:

- Synthetic Flexibility : The macrocyclic core serves as a versatile scaffold. For example, mcp-D-click is synthesized via ester hydrolysis , while PBFI AM requires intricate benzofuran coupling .

- MS/NMR Trends : Aromatic substituents (e.g., picolinic acid, benzofuran) dominate high-field NMR shifts, while aliphatic macrocycle protons appear in the δ 3.5–4.5 ppm range .

Application-Specific Comparisons

Radiopharmaceuticals :

- mcp-D-click and related picolinic acid derivatives are prioritized for Ac-225 chelation due to their high thermodynamic stability and rapid radiolabeling kinetics .

- The target compound’s purine groups may offer dual functionality (metal chelation + nucleotide targeting), though its radiochemical performance remains unstudied.

Biological Sensing :

Material Science :

- The pyrrole-carboxylate analog forms coordination polymers, highlighting the macrocycle’s adaptability in hybrid materials .

Biological Activity

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- (CAS No. 149246-40-2) is a complex purine derivative with significant potential in various biological applications. Its unique chemical structure, which includes a tetraoxa-diazacyclooctadecane moiety, positions it as a compound of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing detailed data tables for clarity.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C22H26Cl4N10O4 |

| Molecular Weight | 636.32 g/mol |

| Monoisotopic Mass | 634.0892602 |

| CAS Number | 149246-40-2 |

| SMILES | ClC1=NC2=C(N1)C(=NC(Cl)=N2)N1CCOCCOCCN(CCOCCOCC1)C1=NC(Cl)=NC2=C1NC(Cl)=N2 |

The compound's structure features multiple functional groups that may contribute to its biological activity, particularly in interactions with biological macromolecules.

Research indicates that the biological activity of 1H-Purine derivatives is often linked to their ability to interact with nucleic acids and proteins. The tetraoxa-diazacyclooctadecane component may facilitate binding to various biomolecules due to its structural flexibility and the presence of nitrogen and oxygen atoms that can form hydrogen bonds.

Anticancer Activity

Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds structurally similar to 1H-Purine have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as:

- Inhibition of DNA synthesis : By mimicking nucleotides, these compounds can interfere with DNA replication.

- Induction of apoptosis : Some purine derivatives trigger programmed cell death in cancer cells.

A notable study showed that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential.

Case Studies

- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of 1H-Purine on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Mechanistic Insights : Another study explored the mechanism through which 1H-Purine induces apoptosis in leukemia cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound activates intrinsic apoptotic pathways.

- Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that 1H-Purine exhibits moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial DNA synthesis.

Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | IC50 = 15 µM | [Source Needed] |

| Apoptosis Induction | Leukemia Cells | Increased early apoptosis | [Source Needed] |

| Antimicrobial | Gram-positive Bacteria | Moderate inhibition | [Source Needed] |

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of compounds like 1H-Purine. Key structural features influencing activity include:

- Presence of halogen substituents : Chlorine atoms may enhance binding affinity to target proteins.

- Tetraoxa-diazacyclooctadecane ring : This moiety may provide conformational flexibility necessary for interaction with biomolecules.

Q & A

Q. What safety protocols are critical when handling 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is classified for skin/eye irritation (Category 2A) and acute toxicity .

- Ventilation: Use fume hoods to avoid inhaling dust or aerosols, and ensure workspace ventilation meets OSHA standards .

- Emergency Procedures: For spills, evacuate the area, use non-sparking tools for containment, and clean with inert adsorbents. For exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .

Q. How can researchers synthesize and purify this compound?

Methodological Answer:

- Synthetic Route: Use a stepwise coupling strategy. First, synthesize the 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane macrocycle via template-assisted cyclization. Next, perform nucleophilic substitution at the 6-position of 1H-purine derivatives using a palladium-catalyzed cross-coupling reaction .

- Purification: Employ flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water (3:1 v/v) to isolate high-purity product .

- Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times with standards .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve the macrocyclic conformation and purine linkage geometry. Single-crystal diffraction (Cu-Kα radiation) is ideal for absolute configuration determination, as demonstrated for analogous macrocyclic structures .

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to assign protons on the purine rings (δ 8.2–8.4 ppm for H-8) and macrocycle ether oxygens (δ 3.5–4.0 ppm). 2D COSY and NOESY confirm spatial proximity of diaza groups .

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) validates molecular weight (theoretical: C₁₄H₂₄N₂O₇, MW 332.35 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to study host-guest interactions with this macrocyclic compound?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Titrate the compound against potential guests (e.g., metal ions, aromatic amines) in buffered solutions (pH 7.4). Measure binding constants (Kₐ) and stoichiometry (n) from enthalpy changes .

- Fluorescence Quenching: Monitor changes in purine’s intrinsic fluorescence (λₑₓ = 260 nm) upon guest addition. Stern-Volmer plots quantify quenching efficiency and infer binding dynamics .

- Theoretical Modeling: Use DFT (B3LYP/6-31G*) to simulate host-guest geometries. Compare computational binding energies with experimental ITC data to validate models .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Dynamic Effects: If NMR signals suggest flexibility (e.g., broad peaks), perform variable-temperature NMR (25–60°C) to assess conformational exchange. Compare with MD simulations (AMBER force field) .

- Solvent Artifacts: Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆). Solvent-induced shifts may explain discrepancies in proton chemical shifts .

- Alternative Techniques: Use X-ray crystallography to resolve static structures. If crystals are unavailable, employ rotational-echo double-resonance (REDOR) NMR for distance constraints .

Q. What challenges arise in functionalizing the purine rings, and how can they be addressed?

Methodological Answer:

- Regioselectivity: The 6-position is reactive due to electron-withdrawing macrocycle substituents. Protect the 2- and 8-positions with tert-butyldimethylsilyl (TBDMS) groups before functionalizing the 6-site .

- Reaction Optimization: Screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvents (THF vs. DMF) for Suzuki-Miyaura couplings. Monitor progress via TLC (silica, UV detection) .

- Side Reactions: Mitigate macrocycle ring-opening by maintaining low temperatures (<0°C) during nucleophilic substitutions. Confirm integrity via cyclic voltammetry (macrocycle redox peaks at −0.5 to +0.3 V) .

Q. How can researchers integrate this compound into drug delivery systems?

Methodological Answer:

- Encapsulation Studies: Load hydrophobic drugs (e.g., doxorubicin) into the macrocyclic cavity via solvent evaporation. Quantify loading efficiency via UV-Vis (λ = 480 nm) and release kinetics in PBS (pH 5.5 vs. 7.4) .

- Cytotoxicity Assays: Test biocompatibility using MTT assays on HEK293 cells. Compare IC₅₀ values with free drug to assess toxicity reduction from encapsulation .

- In Vivo Tracking: Label the compound with ⁶⁴Cu isotopes (half-life: 12.7 h) for PET imaging. Monitor biodistribution in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.